molecular formula C12H16N4 B8578923 N-piperidin-3-yl-1H-indazol-5-amine

N-piperidin-3-yl-1H-indazol-5-amine

Cat. No.: B8578923
M. Wt: 216.28 g/mol
InChI Key: DZCXFGNWECEITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-piperidin-3-yl-1H-indazol-5-amine is a useful research compound. Its molecular formula is C12H16N4 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

N-piperidin-3-yl-1H-indazol-5-amine

InChI

InChI=1S/C12H16N4/c1-2-11(8-13-5-1)15-10-3-4-12-9(6-10)7-14-16-12/h3-4,6-7,11,13,15H,1-2,5,8H2,(H,14,16)

InChI Key

DZCXFGNWECEITN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the N-(1-benzylpiperidin-3-yl)-1H-indazol-5-amine (463 mg, 1.51 mmol) obtained in Example 535 in ethanol (10 ml) were added 10% Pd—C (50 mg) and then ammonium formate (952 mg, 15.1 mmol), and the resulting mixture was heated under reflux for 2 hours. The solid was removed by filtration using Celite, and the solvent was distilled off under reduced pressure. Chloroform/aqueous ammonia was added to the residue, followed by extraction with chloroform, and the extract solution was washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate, and then distilled under reduced pressure to remove the solvent, whereby N-piperidin-3-yl-1H-indazol-5-amine (241 mg, 74%) was obtained.
Quantity
463 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
952 mg
Type
reactant
Reaction Step Two

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